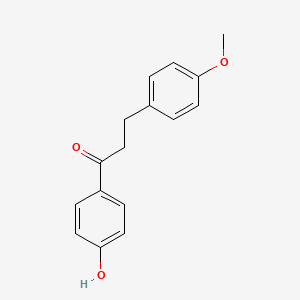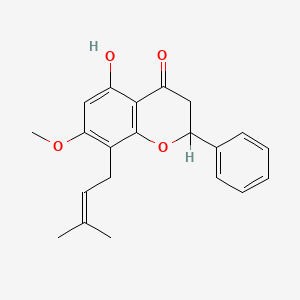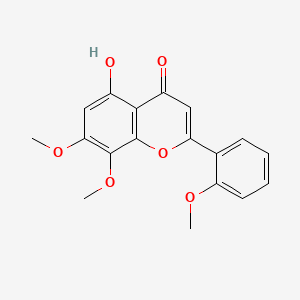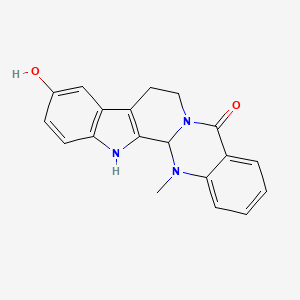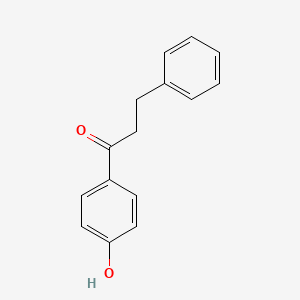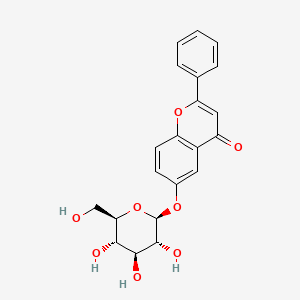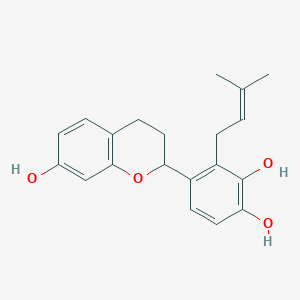
Kazinol U
Übersicht
Beschreibung
4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol is a natural product found in Broussonetia papyrifera with data available.
Wissenschaftliche Forschungsanwendungen
Dermatologie: Behandlung von Hyperpigmentierungsstörungen
Kazinol U wurde als ein potenter Inhibitor der Melanogenese identifiziert, dem Prozess, der für die Produktion von Melanin in der Haut verantwortlich ist. Es erreicht dies durch die Hemmung der Expression und Aktivität von Tyrosinase, einem Schlüsselenzym in der Melaninsynthese. Zusätzlich reguliert es den mikrophthalmie-assoziierten Transkriptionsfaktor (MITF) herunter, der der Hauptregulator der Tyrosinase-Genfamilie ist {svg_1}. Dies deutet darauf hin, dass this compound ein wertvolles Mittel zur Behandlung von Hyperpigmentierungsstörungen der Haut wie Melasma, Altersflecken und postinflammatorischer Hyperpigmentierung sein könnte.
Kosmetikwissenschaft: Hautpflegemittel
Die antimelanogenen Eigenschaften von this compound machen es auch zu einem attraktiven Inhaltsstoff für kosmetische Anwendungen. Durch die Kontrolle der Melaninproduktion kann es bei der Entwicklung von hautbleichenden Produkten helfen. Seine Fähigkeit, die Hautpigmentierung zu modulieren, bietet einen therapeutischen Ansatz für kosmetische Formulierungen, die auf ein ebenmäßiges Hautbild abzielen {svg_2}.
Zellschutz: Anti-Apoptotische Effekte
This compound zeigt zytoprotektive Wirkungen gegen Zytokin-induzierten apoptotischen Zelltod. Diese Eigenschaft kann bei der Entwicklung von Behandlungen genutzt werden, die Zellen vor vorzeitigem Tod durch entzündungsfördernde Zytokine schützen, was bei verschiedenen Krankheiten vorteilhaft ist, die durch chronische Entzündungen und Zelltod gekennzeichnet sind {svg_3}.
Onkologie: Potentielle Antikrebs-Eigenschaften
Während die direkten Antikrebs-Eigenschaften von this compound weiterer Forschung bedürfen, deutet seine Rolle im Zellschutz und der Regulation von Zelltodwegen auf mögliche Anwendungen in der Onkologie hin. Durch die Modulation der Apoptose könnte this compound zur Entwicklung neuer Krebstherapien beitragen, insbesondere bei Krebsarten, bei denen Zelltodwege dysreguliert sind {svg_4}.
Molekularbiologie: AMP-Kinase-Aktivierung
This compound induziert die Aktivierung der AMP-Kinase (AMPK) durch Aktivierung von LKB1. AMPK ist ein kritischer Energiesensor in Zellen und spielt eine bedeutende Rolle in der Stoffwechselregulation. Diese Aktivierung durch this compound kann in der Forschung genutzt werden, die sich auf das Verständnis von Stoffwechselkrankheiten und die Entwicklung von Behandlungen für Erkrankungen wie Diabetes und Fettleibigkeit konzentriert {svg_5}.
Pharmakologie: Enzymhemmungstudien
Die Hemmung der Tyrosinase durch this compound ist von großem Interesse in der Pharmakologie. Tyrosinase-Inhibitoren sind wertvolle Werkzeuge bei der Untersuchung enzymatischer Pfade und der Entwicklung von Medikamenten für Erkrankungen im Zusammenhang mit Enzymstörungen. This compound kann als Modellverbindung für die Entwicklung von Inhibitoren anderer Enzyme dienen {svg_6}.
Neurologie: Neuroprotektive Effekte
Angesichts seiner zytoprotektiven Wirkungen kann this compound neuroprotektive Eigenschaften haben, die bei neurodegenerativen Erkrankungen von Vorteil sein könnten. Den Schutz von Neuronen vor Apoptose und Entzündungen könnte entscheidend für die Behandlung von Erkrankungen wie Alzheimer und Parkinson sein {svg_7}.
Zebrafisch-Modellforschung: In-vivo-Melanogenese-Studien
Die Auswirkungen von this compound auf die Melanogenese wurden unter Verwendung von Zebrafischen bestätigt, einem kürzlich entwickelten In-vivo-Modell. Diese Anwendung ist besonders nützlich in der Entwicklungsbiologie und Toxikologie-Studien, bei denen Zebrafische als Modellorganismus dienen, um die Auswirkungen von Verbindungen auf die Entwicklung von Wirbeltieren zu verstehen {svg_8}.
Wirkmechanismus
Kazinol U, also known as 4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol, is a prenylated flavan isolated from an extract of Broussonetia kazinoki Sieb . This compound has been shown to exhibit anti-melanogenic activity in mouse and human melanoma cells .
Target of Action
The primary targets of this compound are tyrosinase-related proteins , which are key enzymes involved in melanogenesis. It also targets the microphthalmia-associated transcription factor (MITF) , the master regulator of the tyrosinase gene family.
Mode of Action
This compound interacts with its targets by inhibiting the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis . It also reduces the expression of other melanogenic enzymes, such as tyrosinase-related protein (Tyrp) 1 and Tyrp2 . Furthermore, it down-regulates MITF .
Biochemical Pathways
This compound affects the melanogenesis pathway by reducing tyrosinase expression and activity in response to cAMP-inducing agents . It induces phosphorylation of AMPK and MAPK proteins, which are inhibitors of MITF . This leads to a reduction in melanogenesis.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosinase activity and melanin synthesis through the reduction of MITF expression . It suppresses melanogenesis in a zebrafish model . This compound also exhibits cytoprotective activities against cytokine-induced apoptotic cell death .
Action Environment
It’s worth noting that the compound has been used as a cosmetic ingredient for skin conditioning , suggesting that it may be stable and effective in various environmental conditions.
Eigenschaften
IUPAC Name |
4-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-12(2)3-7-16-15(8-9-17(22)20(16)23)18-10-5-13-4-6-14(21)11-19(13)24-18/h3-4,6,8-9,11,18,21-23H,5,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHAAGZZSATGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does kazinol U exert its protective effects on pancreatic β-cells?
A: this compound demonstrates protective effects against cytokine-induced β-cell death, a hallmark of type 1 diabetes. It achieves this by suppressing the nuclear factor-κB (NF-κB) pathway. [, , ] Specifically, this compound inhibits the phosphorylation of IκB kinase (IKK), thereby preventing the degradation of IκBα. This, in turn, blocks the nuclear translocation and DNA binding of NF-κB subunits, ultimately reducing the expression of pro-inflammatory mediators like iNOS and mitigating cytokine-induced cell death. [, , ]
Q2: Beyond its impact on the NF-κB pathway, does this compound influence other cellular processes relevant to its therapeutic potential?
A: Yes, research indicates that this compound can activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. [] While the exact mechanism linking this compound to AMPK activation requires further investigation, this interaction is noteworthy. AMPK activation has been linked to various beneficial effects, including improved insulin sensitivity and reduced inflammation. [] This suggests that this compound's therapeutic potential might extend beyond its NF-κB inhibitory activity.
Q3: What are the implications of this compound's effects on tyrosinase-related proteins (TRPs) for its potential use in dermatology?
A: this compound has demonstrated an ability to inhibit tyrosinase-related proteins (TRPs), which play a key role in melanin synthesis. [] This inhibition leads to a reduction in melanin production, suggesting this compound's potential as a therapeutic agent for treating hyperpigmentation disorders like melasma or age spots. [] This finding highlights this compound's potential versatility as a therapeutic agent across different disease areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



